molecular formula C26H37IN2O3 B12770029 (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide CAS No. 93418-47-4

(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide

Cat. No.: B12770029
CAS No.: 93418-47-4
M. Wt: 552.5 g/mol
InChI Key: ZMZHCVJSQUVRRM-UHFFFAOYSA-M
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Description

(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide typically involves multiple steps. The process begins with the preparation of the fluorenone derivative, followed by the introduction of the diethylaminoethoxy group. The final step involves the quaternization of the amine with methyl iodide to form the ammonium iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone oxides, while reduction can produce fluorenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, this compound can be used as a fluorescent probe due to its unique structural properties.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Diethylamino)ethyl)fluorenone
  • (2-(Diethylamino)ethoxy)fluorene
  • (2-(Diethylamino)ethyl)methylammonium iodide

Uniqueness

What sets (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93418-47-4

Molecular Formula

C26H37IN2O3

Molecular Weight

552.5 g/mol

IUPAC Name

2-[7-[2-(diethylamino)ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C26H37N2O3.HI/c1-6-27(7-2)14-16-30-20-10-12-22-23-13-11-21(19-25(23)26(29)24(22)18-20)31-17-15-28(5,8-3)9-4;/h10-13,18-19H,6-9,14-17H2,1-5H3;1H/q+1;/p-1

InChI Key

ZMZHCVJSQUVRRM-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[N+](C)(CC)CC.[I-]

Origin of Product

United States

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